molecular formula C22H32N6O2S2 B12777344 Morpholine, 4,4'-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- CAS No. 123392-13-2

Morpholine, 4,4'-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-

Cat. No.: B12777344
CAS No.: 123392-13-2
M. Wt: 476.7 g/mol
InChI Key: HLOXHRWGGQTCCL-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-: is a complex organic compound that features morpholine and pyrimidine rings connected by a butanediyl bridge with thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and 6-methyl-2,4-pyrimidinedione.

    Thioether Linkage Formation: The thioether linkages are introduced by reacting the pyrimidine derivatives with a suitable thiol compound under controlled conditions.

    Morpholine Attachment: The final step involves the attachment of morpholine groups to the pyrimidine rings via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- undergoes various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine rings can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkages and pyrimidine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- is unique due to its combination of morpholine and pyrimidine rings connected by thioether linkages. This structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

CAS No.

123392-13-2

Molecular Formula

C22H32N6O2S2

Molecular Weight

476.7 g/mol

IUPAC Name

4-[4-methyl-6-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylbutylsulfanyl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C22H32N6O2S2/c1-17-15-19(25-21(23-17)27-5-9-29-10-6-27)31-13-3-4-14-32-20-16-18(2)24-22(26-20)28-7-11-30-12-8-28/h15-16H,3-14H2,1-2H3

InChI Key

HLOXHRWGGQTCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)SCCCCSC3=NC(=NC(=C3)C)N4CCOCC4

Origin of Product

United States

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